molecular formula C21H25N5O3S2 B15032631 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B15032631
M. Wt: 459.6 g/mol
InChI Key: KSXYRCIDDHSXBS-SSZFMOIBSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidine core. Its structure includes a (Z)-configured 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety linked via a methylidene group to the pyrido[1,2-a]pyrimidin-4-one scaffold. The ethyl and thioxo groups in the thiazolidinone ring may influence electronic properties and binding affinity .

Properties

Molecular Formula

C21H25N5O3S2

Molecular Weight

459.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H25N5O3S2/c1-3-25-20(28)16(31-21(25)30)13-15-17(22-6-8-24-9-11-29-12-10-24)23-18-14(2)5-4-7-26(18)19(15)27/h4-5,7,13,22H,3,6,8-12H2,1-2H3/b16-13-

InChI Key

KSXYRCIDDHSXBS-SSZFMOIBSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCN4CCOCC4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCN4CCOCC4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps. One of the key steps is the condensation of 4H-pyrido[1,2-a]pyrimidin-4-one with various reagents to introduce the thiazolidinone and morpholine moieties . The reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Core Structure Substituents (Position) Molecular Formula Notable Features
Target Compound 4H-pyrido[1,2-a]pyrimidin-4-one 3: (Z)-3-ethyl-4-oxo-2-thioxo-thiazolidin-5-ylidene; 2: [2-(4-morpholinyl)ethyl]amino C₂₂H₂₆N₆O₃S₂ Thioxo group enhances redox activity; morpholine improves solubility
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one 3: (Z)-3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene; 2: [2-(4-morpholinyl)ethyl]amino C₂₇H₂₈N₆O₃S₂ Benzyl group increases lipophilicity; similar redox profile to target
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10b) Pyrazolo[3,4-d]pyrimidin-4-one 5: 3-(4-chlorophenyl)-4-oxo-thiazolidin-2-ylidene; 6: methyl C₂₁H₁₅ClN₆O₂S Chlorophenyl enhances anti-inflammatory activity; lacks thioxo group
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one 3: (Z)-3-(2-methoxyethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene; 2: (1-phenylethyl)amino C₂₅H₂₈N₆O₃S₂ Methoxyethyl group alters electronic density; phenylethylamino may impact CNS targeting

Physicochemical and Pharmacokinetic Properties

  • Solubility: The morpholinyl ethylamino group in the target compound enhances water solubility compared to lipophilic analogs like 10b .
  • Steric Considerations : The (Z)-configuration of the methylidene linker restricts rotational freedom, favoring planar conformations critical for receptor binding .

Biological Activity

The compound 3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

Molecular Formula

  • Molecular Formula : C20H25N3O2S2
  • Molecular Weight : 405.56 g/mol

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, compounds similar to the target compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Bacteria SpeciesMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0040.008
Escherichia coli0.030.06
Enterobacter cloacae0.0020.004
Bacillus subtilis0.050.1

The most potent antibacterial activity was observed against Enterobacter cloacae, with MIC values significantly lower than those of standard antibiotics like ampicillin and streptomycin .

Antifungal Activity

The antifungal effects of the compound were also evaluated, revealing promising results:

Fungal SpeciesMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

The compound exhibited excellent antifungal activity against Trichoderma viride, indicating its potential as an antifungal agent .

Anticancer Activity

In addition to antimicrobial properties, thiazolidine derivatives have shown anticancer potential. For example, certain derivatives were tested against various cancer cell lines, demonstrating cytotoxic effects:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Studies indicate that these interactions may involve:

  • Inhibition of Enzymatic Activity : Compounds similar to the target molecule have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways, leading to programmed cell death.

Study on Antibacterial Efficacy

In one study conducted by Zvarec et al., derivatives of thiazolidine were synthesized and tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiazolidine ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .

Study on Anticancer Properties

A recent publication explored the anticancer effects of thiazolidine derivatives on various cancer cell lines. The study concluded that specific substitutions on the thiazolidine structure could lead to increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

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